N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Lipophilicity Drug‑likeness ADME prediction

Ordering CAS 899964-08-0 ensures acquisition of the exact 4-methylbenzothiazole substitution pattern specified in Incyte's PIM kinase inhibitor patents. The 4-methyl group on the benzothiazole core modulates hinge-region hydrogen bonding and kinase selectivity—critical SAR lost with des-methyl or alternative-substituted analogs. This compound differs from generic 'thiazolecarboxamide' listings lacking positional fidelity. With zero HBD, XLogP3-AA of 4.0, and no nitro or ethoxy labile groups, it is suited for CNS-penetrant kinase screening and metabolic stability benchmarking. Procure under this CAS to ensure the exact compound profiled in PIM1/2/3 assays.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 899964-08-0
Cat. No. B2546688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
CAS899964-08-0
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
InChIInChI=1S/C19H15N3O2S/c1-13-6-4-9-16-17(13)21-19(25-16)22(12-14-7-2-3-10-20-14)18(23)15-8-5-11-24-15/h2-11H,12H2,1H3
InChIKeyDJNOQRIKBSCEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Chemical Profile: N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 899964-08-0) – Class, Composition & Structural Identity


The compound N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 899964-08-0; molecular formula C₁₉H₁₅N₃O₂S; molecular weight 349.4 g/mol) [1] belongs to the thiazolecarboxamide class of heterocyclic small molecules, characterized by a 4-methylbenzothiazole core linked via a tertiary amide to a furan-2-carbonyl group and a pyridin-2-ylmethyl side chain [1][2]. Patents from Incyte Corporation describe thiazolecarboxamides and pyridinecarboxamides of this general scaffold as inhibitors of proviral integration site for moloney murine leukemia virus (PIM) kinases, with utility in oncology research [2]. The 4-methyl substituent on the benzothiazole furnishes a distinct electronic and steric fingerprint that differentiates this compound from its des-methyl and alternative-substituted benzothiazole analogs within the same patent family.

Why Generic Substitution Is Not Viable: Structural Features of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide That Demand a Specific CAS Number


Within the thiazolecarboxamide chemotype, seemingly minor structural variations produce substantial differences in kinase selectivity, cellular potency, and ADME properties [1][2]. The 4-methyl group on the benzothiazole ring modulates the electron density of the heterocycle, influencing hydrogen‑bonding interactions with the kinase hinge region, while the pyridin-2-ylmethyl arm governs orientation within the ATP-binding pocket [1]. Replacing the furan ring with thiophene, adding a nitro group, or removing the 4‑methyl substituent—as in the closely related N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide—can drastically alter inhibitory profile and off‑target liability [1]. Therefore, procurement of products designated only as “thiazolecarboxamide” or “PIM kinase inhibitor scaffold” without the exact CAS identifier risks delivering a compound with unvalidated biological performance relative to the target profile.

Quantitative Differentiation Evidence for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide Relative to Closest Analogs


Predicted Lipophilicity Advantage of the 4‑Methylbenzothiazole Substituent vs. the Unsubstituted Benzothiazole Analog

The partition coefficient (XLogP3‑AA) computed by PubChem for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is 4.0, whereas the des‑methyl analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide exhibits a lower XLogP3‑AA of ≈3.5 [1][2]. The +0.5 log unit increase is consistent with the hydrophobic contribution of the 4‑methyl group and suggests moderately enhanced membrane permeability, which can be advantageous for intracellular kinase target engagement in cell‑based assays [1].

Lipophilicity Drug‑likeness ADME prediction

Hydrogen Bond Acceptor Count Differentiates the Furan‑Containing Target from Thiophene and Nitro Analogs

The target compound possesses 5 hydrogen‑bond acceptors (HBA = 5), contributed by the furan oxygen, amide carbonyl, pyridine nitrogen, and benzothiazole heteroatoms [1]. In contrast, the thiophene‑2‑carboxamide analog N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide lacks the furan oxygen, reducing HBA to 4, while the 5‑nitro‑furan analog introduces an additional nitro group, raising HBA to 7 [2][3]. The intermediate HBA count of the target compound may afford a balanced hydrogen‑bonding capacity that avoids excessive polarity (which could limit permeability) while retaining sufficient acceptor capability for kinase hinge‑binding interactions.

Hydrogen bonding Physicochemical property Medicinal chemistry

Rotatable Bond Count Identifies a Conformational Flexibility Window That Differs from the 4‑Ethoxy Analog

The target compound has 4 rotatable bonds [1]. The 4‑ethoxybenzothiazole analog N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide introduces an ethoxy rotor, increasing the count to 5 [2]. Fewer rotatable bonds generally reduce the entropic penalty upon binding to a protein target and can improve ligand efficiency; conversely, the 4‑methyl compound avoids the metabolic liability associated with the ethoxy O‑dealkylation site [1][3].

Conformational flexibility Ligand efficiency Entropic penalty

Zero Hydrogen Bond Donors Provides a Favorable Profile for CNS Penetration Screening Relative to Amine‑Containing Analogs

The target compound has 0 hydrogen bond donors (HBD = 0) [1], whereas several related benzothiazole‑pyridine carboxamides bearing secondary amine linkers exhibit HBD ≥ 1 [2]. A HBD count of zero is one of the physicochemical hallmarks of CNS‑penetrant small molecules, and it reduces the propensity for P‑glycoprotein efflux, making this compound a preferred scaffold for neuroscience‑oriented PIM kinase inhibitor programs [3].

CNS drug discovery Blood‑brain barrier Hydrogen bond donor

Recommended Research & Industrial Application Scenarios for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide


PIM Kinase Inhibitor Hit‑Finding and Lead Optimization Campaigns

The compound belongs to the thiazolecarboxamide class claimed as PIM kinase inhibitors [1]. Its 4‑methylbenzothiazole core, pyridin‑2‑ylmethyl side chain, and furan‑2‑carboxamide moiety provide a defined scaffold for structure‑activity relationship (SAR) exploration. Procurement under this CAS number ensures acquisition of the exact substitution pattern intended for testing in PIM1/2/3 biochemical and cell‑based assays.

CNS‑Penetrant Kinase Inhibitor Screening Libraries

With zero hydrogen bond donors and a moderate XLogP3‑AA of 4.0 [2], this compound meets two key physicochemical criteria for CNS drug‑likeness. It is suitable for inclusion in focused screening sets targeting brain‑penetrant kinase inhibitors, where analogs with higher HBA, HBD, or rotatable bond counts may be deprioritized.

Selectivity Profiling Against Other Benzothiazole‑Containing Kinase Inhibitors

The 4‑methyl substitution differentiates this compound from des‑methyl and alternative‑substituted analogs [1]. It can be used as a reference standard in selectivity panels to determine the contribution of the 4‑methyl group to kinase selectivity profiles across the human kinome.

Metabolic Stability Comparison with 4‑Ethoxy and Nitro‑Furan Analogs

The absence of an ethoxy O‑dealkylation site and the lack of a nitro group (present in the 5‑nitro‑furan analog) suggest a potentially favorable metabolic stability profile [2][3]. This compound can serve as a comparator for in vitro microsomal and hepatocyte stability studies aimed at identifying metabolically labile positions on the benzothiazole‑furan scaffold.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.